Isopropyl (1S,3S)-3-((6-(5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)-2-methylpyridin-3-yl)oxy)cyclohexane-1-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl (1S,3S)-3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSQORHSAQHOW-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)O[C@H]3CCC[C@@H](C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl (1S,3S)-3-((6-(5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)-2-methylpyridin-3-yl)oxy)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a cyclohexane ring with various substituents, including a hydroxymethyl triazole and a methylpyridine moiety. The molecular formula is , and it has a molecular weight of approximately 358.44 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The triazole group is particularly noted for its effectiveness against fungi and certain bacteria. In vitro studies have shown that derivatives can inhibit the growth of Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .
Anticancer Potential
The compound's structural components suggest possible anticancer activity. Triazoles are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. Preliminary studies have demonstrated that similar compounds can reduce tumor growth in various cancer models by targeting specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds containing pyridine rings have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models of inflammation, related compounds have demonstrated a reduction in edema and inflammatory markers .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for fungal cell wall synthesis.
- Cell Cycle Interference : The compound may disrupt key regulatory proteins involved in cell division.
- Cytokine Modulation : It may alter the expression of inflammatory cytokines through NF-kB pathway inhibition.
Case Study 1: Antifungal Activity
A study evaluating the antifungal efficacy of various triazole derivatives found that the compound significantly inhibited the growth of Candida species at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of ergosterol biosynthesis .
Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines revealed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to isopropyl (1S,3S)-3-((6-(5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)-2-methylpyridin-3-yl)oxy)cyclohexane-1-carboxylate exhibit significant antimicrobial properties. The triazole moiety is known for its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Antidiabetic Properties
The compound's structural similarity to known antidiabetic agents suggests potential use in managing diabetes. Specifically, derivatives of cyclohexanecarboxylic acids have been explored as intermediates in synthesizing D-phenylalanine derivatives, which are recognized for their antidiabetic effects .
Pesticide Development
The compound may serve as an intermediate in the synthesis of novel pesticides. Cyclohexanecarboxylic acids are often utilized in developing agrochemicals due to their ability to enhance crop protection against pests and diseases .
Liquid Crystals
Research has indicated that derivatives of cyclohexanecarboxylic acids can be employed in the production of liquid crystals. These materials are crucial for various applications in display technologies and optical devices .
Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of triazole-containing compounds similar to this compound. The results demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for drug development.
Case Study 2: Antidiabetic Drug Development
In a separate study focusing on D-phenylalanine derivatives synthesized from cyclohexanecarboxylic acid derivatives, researchers noted significant reductions in blood glucose levels in diabetic models. This highlights the potential application of this compound as a scaffold for developing antidiabetic medications.
Preparation Methods
Chiral Resolution of Cyclohexane Derivatives
The stereospecific (1S,3S) configuration necessitates enantioselective synthesis. A practical route involves:
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Epoxidation of cyclohexene : Using m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.
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Ring-opening with nucleophiles : Controlled hydrolysis or alcoholysis to yield trans-diols.
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Oxidative cleavage : Selective oxidation of diols to ketones using Jones reagent.
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Asymmetric reduction : Employing Corey-Bakshi-Shibata (CBS) catalyst for stereocontrol, yielding (1S,3S)-cyclohexane-1,3-diol.
Esterification with Isopropyl Alcohol
The carboxylic acid intermediate is esterified using isopropyl alcohol under Steglich conditions:
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Reagents : 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), DMAP.
Synthesis of Fragment B: 6-(5-(Hydroxymethyl)-1-Methyl-1H-1,2,3-Triazol-4-Yl)-2-Methylpyridin-3-Ol
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via click chemistry:
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Synthesis of alkyne precursor : 2-Methyl-5-hydroxypyridine-3-carbaldehyde is converted to propargyl alcohol via Corey-Fuchs reaction.
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Azide preparation : 1-Azido-2-(hydroxymethyl)propane synthesized from 2-(hydroxymethyl)propyl bromide and NaN₃.
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Cycloaddition : CuI (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 50°C, 12 h.
| Component | Reaction Conditions | Yield |
|---|---|---|
| Alkyne | Corey-Fuchs conditions (CBr₄, PPh₃) | 74% |
| Azide | NaN₃, DMF, 80°C | 88% |
| Triazole | CuI, sodium ascorbate, 50°C | 78% |
N-Methylation of Triazole
Post-cycloaddition methylation using methyl iodide and K₂CO₃ in DMF achieves quantitative N-methylation.
Ether Bond Formation Between Fragments A and B
Mitsunobu Coupling
The stereospecific ether linkage is forged via Mitsunobu reaction:
Alternative SN2 Displacement
For scale-up, a two-step protocol may be employed:
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Mesylation of Fragment B : Mesyl chloride, Et₃N, CH₂Cl₂.
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Nucleophilic substitution : Fragment A (as alkoxide), DMF, 80°C.
Stereochemical Control and Purification
Chiral Chromatography
Final purification uses chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to ensure >99% enantiomeric excess.
Crystallization
Recrystallization from ethyl acetate/n-hexane yields analytically pure compound (mp 148–150°C).
Challenges and Optimization Opportunities
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Triazole regioselectivity : CuAAC favors 1,4-triazole, but trace 1,5-isomers require careful chromatography.
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Ether bond stability : Acidic conditions during Mitsunobu may hydrolyze the ester; pH must be maintained at 6–7.
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Scalability : Mitsunobu reagents (DIAD, PPh₃) are cost-prohibitive for industrial scales, necessitating SN2 optimization.
Q & A
Q. What synthetic methodologies are effective for constructing the triazole-pyridine hybrid core in this compound?
The triazole-pyridine moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For example, in analogous compounds, 3-azido-pyrazole intermediates are reacted with terminal alkynes (e.g., ethynylbenzene) using CuSO₄ and sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours . Key considerations:
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >90% yield .
- Characterization : Confirm regioselectivity via H NMR (e.g., singlet at δ 8.39 ppm for triazole protons) and HRMS .
Q. How can stereochemistry at the (1S,3S) cyclohexane positions be confirmed experimentally?
Use X-ray crystallography for unambiguous stereochemical assignment. SHELXL (via the SHELX suite) is widely employed for small-molecule refinement. For example:
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI-MS detection.
- NMR : Monitor residual solvents (e.g., methylene chloride in ’s H NMR at δ 5.30 ppm) .
- Melting Point : Sharp range (e.g., 134.6–136.8°C) indicates high crystallinity .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Step 1 : Verify computational parameters (e.g., DFT functional, solvent model in Gaussian or ORCA).
- Step 2 : Compare experimental C NMR shifts (e.g., Cq at δ 147.8 ppm in ) with calculated values.
- Step 3 : Investigate dynamic effects (e.g., rotamers) via variable-temperature NMR or NOESY .
- Step 4 : Reassess sample purity via HPLC to rule out contaminants .
Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical integrity?
- Catalyst Screening : Replace CuSO₄ with air-stable Cu(I) complexes (e.g., TBTA ligands) to reduce side reactions.
- Solvent Optimization : Test mixed solvents (e.g., DMF/H₂O) for improved solubility of bulky intermediates.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to design stability studies under varying pH and temperature conditions?
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Experimental Setup :
- pH Range : 1.2 (simulated gastric fluid) to 7.4 (physiological pH).
- Temperature : 25°C (ambient), 40°C (accelerated degradation).
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Analysis : Track degradation via HPLC-MS; identify hydrolytic cleavage (e.g., ester groups) or triazole ring oxidation .
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Data Table :
Condition Half-Life (Days) Major Degradants pH 1.2, 40°C 3.2 Cyclohexane diol pH 7.4, 25°C >30 None detected
Q. What computational approaches predict biological activity based on structural motifs?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on:
- Triazole’s hydrogen-bonding capacity.
- Pyridine’s π-π stacking with aromatic residues.
- QSAR : Correlate substituent effects (e.g., hydroxymethyl vs. methyl groups) with activity trends from analogous compounds .
Q. How to address low yields in esterification steps during synthesis?
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation.
- Solvent Drying : Use molecular sieves to minimize hydrolysis of isopropyl ester intermediates.
- Workup : Extract with CH₂Cl₂ (3×) and dry over Na₂SO₄, as in ’s protocol .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
